(E)-N-[2-methyl-2-(phenylsulfanyl)propylidene]hydroxylamine
Description
Properties
IUPAC Name |
(NE)-N-(2-methyl-2-phenylsulfanylpropylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-10(2,8-11-12)13-9-6-4-3-5-7-9/h3-8,12H,1-2H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHMSAMZXWRRMZ-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=NO)SC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=N/O)SC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-methyl-2-(phenylsulfanyl)propylidene]hydroxylamine typically involves the reaction of 2-methyl-2-(phenylsulfanyl)propanal with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently converted to the desired hydroxylamine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-methyl-2-(phenylsulfanyl)propylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be employed under mild conditions.
Major Products Formed
Oxidation: Oximes or nitroso compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N-[2-methyl-2-(phenylsulfanyl)propylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (E)-N-[2-methyl-2-(phenylsulfanyl)propylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The phenylsulfanyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on substituents on the propylidene backbone and the nature of the aromatic ring system. Key comparisons include:
Key Observations :
- Electronic Effects : The phenylsulfanyl group in the target compound enhances lipophilicity (logP ~2.8, predicted) compared to the benzodioxole analog (logP ~1.9) due to sulfur’s lower electronegativity and larger atomic radius .
- The target compound lacks imidazole, reducing its H-bond donor count (1 donor) .
Physicochemical Properties
The following table summarizes theoretical and experimental data for selected properties:
Key Findings :
- The absence of imidazole in the target compound may limit its interaction with fungal cytochrome P450 enzymes, a mechanism proposed for the benzodioxole-imidazole derivative’s antifungal activity .
Biological Activity
(E)-N-[2-methyl-2-(phenylsulfanyl)propylidene]hydroxylamine is an organic compound notable for its unique structure, which includes both a hydroxylamine functional group and a phenylsulfanyl substituent. This combination contributes to its potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.
The compound has a molecular weight of approximately 175.25 g/mol and is synthesized through the reaction of 2-methyl-2-(phenylsulfanyl)propanal with hydroxylamine hydrochloride under basic conditions. The reaction typically proceeds via the formation of an imine intermediate, which is then converted to the hydroxylamine derivative.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. Additionally, the phenylsulfanyl group may enhance the compound's binding affinity and specificity, allowing for more effective interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.
- Antioxidant Properties : The presence of the hydroxylamine group may contribute to antioxidant activities, which are beneficial in combating oxidative stress-related diseases.
- Enzyme Inhibition : There is potential for this compound to inhibit specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these mechanisms.
Case Studies and Research Findings
Several studies have been conducted to explore the biological implications of compounds related to this compound:
- Antimicrobial Screening : A study evaluated various hydroxylamine derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives showed significant inhibition compared to standard antibiotics .
- Antioxidant Evaluation : Research focused on the antioxidant capacity of related compounds demonstrated that hydroxylamines could scavenge free radicals effectively, suggesting a protective role against cellular damage .
- Enzyme Interaction Studies : Molecular docking studies have been employed to predict how this compound interacts with target enzymes. These studies indicated favorable binding affinities, warranting further experimental validation .
Comparative Analysis
To better understand the uniqueness and potential applications of this compound, it can be compared with similar compounds:
| Compound Name | Functional Groups | Notable Activities |
|---|---|---|
| Hydroxylamine | Hydroxylamine | Antimicrobial |
| Phenothiazine | Sulfur-containing | Antipsychotic |
| Sulfonamides | Sulfonamide | Antibacterial |
This table highlights that while many compounds exhibit beneficial biological activities, the combination of hydroxylamine and phenylsulfanyl groups in this compound may provide distinct advantages in terms of reactivity and biological efficacy.
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the (E)-configuration via coupling constants (e.g., imine proton at δ 8.2–8.5 ppm with J = 12–14 Hz) and sulfur-induced deshielding effects on adjacent carbons .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in dichloromethane/hexane. Refine using SHELXL (SHELX suite) with Mo-Kα radiation (λ = 0.71073 Å). Validate geometry with bond-length tables from crystallographic databases .
Advanced: How should researchers design in vitro experiments to assess metabolic stability and enzymatic interactions?
Q. Methodological Answer :
Microsomal Incubations : Incubate the compound (10–100 µM) with NADPH-fortified rat or rabbit hepatic microsomes at 37°C (pH 7.4). Monitor metabolites via HPLC with UV detection (λ = 254 nm) .
CYP Enzyme Profiling : Use microsomes from β-naphthoflavone (CYP1A)- or phenobarbital (CYP2B)-induced rats. Quantify metabolite formation (e.g., reductive vs. oxidative pathways) and correlate with CYP activity via selective inhibitors (e.g., ketoconazole for CYP3A) .
Kinetic Analysis : Calculate Vmax and Km using Lineweaver-Burk plots. Account for species-specific differences (e.g., higher o-anisidine formation in rabbits vs. rats) .
Advanced: How can contradictions in species-dependent metabolic data be resolved?
Q. Methodological Answer :
- Enzyme Induction Studies : Compare metabolite profiles in microsomes from uninduced vs. CYP-induced models (e.g., β-NF for CYP1A, ethanol for CYP2E1). For example, β-NF induction increases o-aminophenol formation by 2.4-fold in rats, indicating CYP1A involvement .
- Cross-Species Validation : Replicate experiments in human hepatocytes or recombinant CYP isoforms (e.g., CYP2E1 Supersomes®) to confirm relevance to human metabolism .
Advanced: What computational approaches predict biological target interactions and toxicity?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with antifungal targets (e.g., CYP51). Prioritize docking poses with hydrogen bonds to the hydroxylamine moiety and hydrophobic contacts with the phenylsulfanyl group .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox potential and reactivity with DNA (e.g., adduct formation via nitroso intermediates) .
Advanced: How is the potential genotoxicity of this compound evaluated?
Q. Methodological Answer :
Metabolite Identification : Detect reactive intermediates (e.g., nitroso derivatives) via LC-MS/MS under acidic conditions (pH 4.5). Compare with synthetic standards .
DNA Adduct Assays : Incubate metabolites with calf thymus DNA. Quantify adducts using ³²P-postlabeling or HPLC-ECD. Correlate adduct levels with in vitro mutagenicity (Ames test) .
Basic: What purification challenges arise, and how are they addressed?
Q. Methodological Answer :
- Solubility Issues : The compound’s lipophilicity (logP ≈ 3.2) complicates aqueous workup. Use tert-butyl methyl ether for extraction and avoid protic solvents during crystallization .
- Byproduct Removal : Eliminate unreacted aldehyde via silica gel chromatography (Rf = 0.3 in 3:7 ethyl acetate/hexane) .
Advanced: What steps optimize crystal structure determination using SHELX?
Q. Methodological Answer :
Data Collection : Use a Bruker D8 Venture diffractometer (Cu-Kα, 100 K). Ensure completeness >98% and Rint <5% .
Refinement : In SHELXL, apply anisotropic displacement parameters for non-H atoms. Restrain C–S and C–N bond lengths using DFIX commands. Validate with R1 < 0.05 and wR2 < 0.12 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
